molecular formula C22H21FO4 B2407049 Ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2407049
M. Wt: 368.4 g/mol
InChI Key: GJTAIQIEXGLVBG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to chalcone precursors. Its structure features a cyclohexene ring substituted with a 4-fluorophenyl group at position 4, a 4-methoxyphenyl group at position 6, an oxo group at position 2, and an ethyl carboxylate at position 1. This compound shares structural motifs with numerous analogs, enabling comparisons of crystallographic, electronic, and biological properties .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO4/c1-3-27-22(25)21-19(15-6-10-18(26-2)11-7-15)12-16(13-20(21)24)14-4-8-17(23)9-5-14/h4-11,13,19,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTAIQIEXGLVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, a member of the cyclohexenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C23H22FO3C_{23}H_{22}FO_3. Its structure features a cyclohexene ring, which contributes to its biological activity through various interactions with biological targets. The presence of fluorine and methoxy groups enhances its lipophilicity and potentially its bioactivity.

Synthesis

This compound can be synthesized through a multi-step process involving the condensation of ethyl acetoacetate with suitable aromatic aldehydes under basic conditions. The reaction typically yields a variety of cyclohexenone derivatives, which can be further purified by recrystallization.

Antimicrobial Properties

Research indicates that cyclohexenones exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Antitumor Activity

Cyclohexenones are also known for their antitumor properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. Specifically, derivatives have been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action is crucial in managing diseases characterized by chronic inflammation, including arthritis and other inflammatory disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular responses to stimuli.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells contributes to its antitumor effects.

Case Studies and Research Findings

StudyFindings
Eddington et al., 2000Identified cyclohexenones as having anticonvulsant and anti-inflammatory effects.
Padmavathi et al., 2001Demonstrated antitumor activity in various cancer cell lines.
Li & Strobel, 2001Reported fungicidal properties of cyclohexenone derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the G1/S phase, inhibiting cell proliferation.
  • Caspase Activation : The compound activates caspases, which are crucial for the execution phase of cell apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that Ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is more effective than conventional chemotherapeutics like doxorubicin in specific contexts.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains. Preliminary studies indicate effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Emerging research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and pathways, although further studies are required to elucidate these effects fully.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of analogs with enhanced biological activity or altered pharmacokinetic properties.

Comparative Analysis with Related Compounds

To understand its unique profile, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
Ethyl 4-(phenyl)-6-(methoxyphenyl)-2-oxocyclohexeneModerate anticancerLacks fluorine substitution
Ethyl 4-(3-fluorophenyl)-6-(methoxyphenyl)-2-oxocyclohexeneAntimicrobialDifferent substitution pattern

This analysis highlights how variations in substituents can significantly impact biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in aryl substituents at positions 4 and 6 of the cyclohexene ring. These substituents influence electronic properties, steric bulk, and intermolecular interactions.

Compound Name Substituents (Position 4) Substituents (Position 6) Key Structural Features Reference
Target Compound 4-Fluorophenyl 4-Methoxyphenyl Two independent molecules in asymmetric unit; disordered substituents in molecule A
Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Methoxyphenyl 4-Chlorophenyl Envelope conformation (Q = 0.5107 Å); dihedral angles 66.82° and 73.68° between aryl rings
Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Chlorophenyl 4-Fluorophenyl Dihedral angle 72.90° between aryl rings; sofa conformation (ΔCs₃ = 6.2°)
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Fluorophenyl 4-Fluorophenyl Dihedral angle 76.27° between aryl rings; sofa conformation (ΔCs₃ = 7.8°)
Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 2,4-Dichlorophenyl 4-Fluorophenyl Z’ = 2; C–Cl⋯F interactions (3.12 Å)

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance polarity and influence hydrogen bonding, while electron-donating groups (e.g., -OCH₃) increase solubility in organic solvents.
  • Dihedral angles between aryl rings range from 66.82° to 89.9°, affecting molecular planarity and crystal packing .

Crystallographic Comparisons

Crystal structures reveal variations in conformation, disorder, and intermolecular interactions:

  • Puckering Parameters :

    • The target compound exhibits a distorted envelope conformation (Q = 0.477 Å, θ = 57.3°) in molecule A and a half-chair conformation (Q = 0.477 Å, θ = 50.6°) in molecule B .
    • Analogs with methyl carboxylate groups (e.g., methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) show similar sofa conformations .
  • Disorder :

    • Disorder in the 4-chlorophenyl and ethyl groups is common, as seen in the target compound (occupancy ratio 0.684:0.316) and ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .
  • Hydrogen Bonding :

    • Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in most analogs .
    • The target compound forms chains along [100] via C–H⋯O interactions , while ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits C–Cl⋯F contacts .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterConditionYield (%)Reference
SolventAbsolute ethanol65–75
Catalyst10% NaOH70
TemperatureReflux (78–80°C)65
Reaction Time8–10 hours68

How is the structural conformation of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its conformation. Key findings include:

  • Ring Puckering : The cyclohexenone ring adopts envelope or half-chair conformations , with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis .
  • Dihedral Angles : The 4-fluorophenyl and 4-methoxyphenyl substituents are inclined at angles of 76.4°–89.9°, influencing steric interactions .
  • Disorder Modeling : Partial occupancy (e.g., 68.4:31.6 ratio) is observed in crystals due to rotational flexibility of substituents .

Q. Table 2: Crystallographic Data

ParameterValue (Å/°)Reference
Unit Cell (Triclinic, P1)a = 11.6611
b = 13.1823
c = 13.2251
Dihedral Angle (A/B)89.9°/76.4°
C–H···O Bond Length2.30–2.55 Å

Advanced Research Questions

How do computational methods (e.g., DFT) aid in understanding electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into:

  • Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic sites on the cyclohexenone ring .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
  • Non-Covalent Interactions (NCIs) : AIM analysis reveals weak C–H···O and π-stacking interactions in crystal packing .

Q. Table 3: DFT-Derived Parameters

ParameterValue (eV/ų)Reference
HOMO-LUMO Gap4.3–4.7
Dipole Moment5.2–6.1 Debye
NCI Energy-3.8 to -1.2 kcal/mol

How can discrepancies in reported biological activity be resolved?

Methodological Answer:
Conflicting bioactivity data (e.g., NF-κB inhibition in vitro vs. lack of in vivo validation) require:

  • Dose-Response Studies : Establish IC₅₀ values using standardized assays (e.g., luciferase reporter for NF-κB) .
  • Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
  • Comparative SAR : Analogues with substituent variations (e.g., Cl vs. OCH₃) are tested to identify pharmacophores .

What strategies address challenges in crystallographic disorder modeling?

Methodological Answer:
Disorder in the cyclohexenone ring or substituents is resolved by:

  • Multi-Component Refinement : Assign partial occupancies (e.g., 68.4:31.6) using SHELXL .
  • Restraints : Apply geometric constraints to bond lengths/angles for disordered atoms .
  • Twinned Data Correction : Use PLATON to detect and model twinning in low-symmetry space groups .

How are spectroscopic techniques used to validate synthetic intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of Michael adducts via coupling constants (e.g., J = 15.8 Hz for trans-olefin protons) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C–O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular ions ([M+H]⁺ m/z 385.1214) .

Data Contradiction Analysis

Why do different studies report varying dihedral angles for aromatic substituents?

Methodological Answer:
Variations arise from:

  • Crystal Packing Forces : C–H···O interactions (2.30–2.55 Å) distort substituent orientations .
  • Solvent Effects : Polar solvents (e.g., ethanol vs. toluene) induce conformational changes during crystallization .
  • Temperature : Data collected at 100 K vs. 298 K affect thermal motion and disorder modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.